BenchChemオンラインストアへようこそ!

N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Lipophilicity Physicochemical profiling CNS drug-likeness

This ortho-bromophenyl pyrazinyl-piperazine thioacetamide delivers a distinct electronic/steric profile that cannot be replicated by fluoro, methyl, or para-halo congeners. The bromine's 1.85 Å radius, polarizable volume, and electron withdrawal uniquely modulate binding-pocket occupancy and CYP450 metabolism. With XLogP3-AA of 4.3, a single H-bond donor, and bromine compatible with X-ray anomalous scattering, this compound is purpose-built for co-crystallography campaigns and brain-penetrant anti-inflammatory programs. Substituting with any other N-phenyl variant risks invalidating established lead-optimization data, selectivity profiles, and in vivo PK readouts. Procure the authentic 2-bromophenyl congener to preserve experimental continuity and generate structure-based design data transferable across the entire pyrazinyl-piperazine series.

Molecular Formula C22H22BrN5OS
Molecular Weight 484.42
CAS No. 1029733-56-9
Cat. No. B2704703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
CAS1029733-56-9
Molecular FormulaC22H22BrN5OS
Molecular Weight484.42
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Br
InChIInChI=1S/C22H22BrN5OS/c23-18-8-4-5-9-19(18)26-20(29)16-30-22-21(24-10-11-25-22)28-14-12-27(13-15-28)17-6-2-1-3-7-17/h1-11H,12-16H2,(H,26,29)
InChIKeyOVTNSJCGNMFYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide (CAS 1029733-56-9) Is a Distinctive Procurement Target in the Pyrazinyl-Piperazine Thioacetamide Class


N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide (CAS 1029733-56-9) is a synthetic small molecule (MW 484.4 g/mol) that integrates a pyrazine core, a 4-phenylpiperazine pharmacophore, and a thioether-linked 2-bromophenylacetamide moiety [1]. This scaffold belongs to a broader series of pyrazinyl-piperazine thioacetamides under investigation for CNS and anti-inflammatory applications, where the N-aryl substituent modulates both pharmacokinetic properties and target engagement [2]. Unlike its in-class relatives, the ortho-bromophenyl motif confers a distinct electronic and steric profile that significantly alters lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility relative to fluoro, methyl, or para-substituted congeners [1].

Technical Risk of Substituting N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide with Close Analogs


Within the pyrazinyl-piperazine thioacetamide series, minor changes to the N-phenyl substituent produce disproportionate effects on bioactivity and selectivity that cannot be predicted by structural similarity alone. In a closely related series of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamides evaluated for DPPH radical scavenging and anti-inflammatory activity, even simple halogen substitution patterns yielded >50% variation in biological response [1]. The ortho-bromine in the target compound introduces a combination of atomic radius (1.85 Å), polarizable volume, and electronic withdrawal that is absent in ortho-fluoro (1.47 Å, electronegative) or ortho-chloro analogs, directly impacting binding pocket occupancy and metabolic stability [2]. Consequently, substituting this compound with a different N-phenyl variant—even one with the same core scaffold—carries a high risk of invalidating lead-optimization data, selectivity profiles, or in vivo pharmacokinetic readouts established with the 2-bromophenyl congener.

Quantitative Differentiation Evidence for N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide (CAS 1029733-56-9)


Ortho-Bromine Substitution Elevates Lipophilicity (XLogP3-AA) Relative to Fluoro and Unsubstituted Congeners

The target compound exhibits an XLogP3-AA of 4.3, reflecting the contribution of the ortho-bromine substituent to overall lipophilicity [1]. This value is approximately 0.5–0.8 log units higher than predicted for the 2-fluoro and 4-fluoro analogs (estimated XLogP3-AA ~3.5–3.8) [2], enhancing membrane permeability but also demanding careful solubility management. For CNS-targeted programs, a logP of 4.3 falls within the upper range of the CNS MPO desirability window, distinguishing it from the less lipophilic fluorinated versions that may require additional structural optimization to achieve comparable brain penetration.

Lipophilicity Physicochemical profiling CNS drug-likeness

Reduced Hydrogen-Bond Donor Count Constrains Off-Target hERG and Serotonin Receptor Binding Relative to N-Methyl Variants

The target compound possesses exactly one hydrogen-bond donor (the amide N–H), as computed by Cactvs 3.4.8.24 [1]. In contrast, the N-methyl analog N-(4-fluorophenyl)-N-methyl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide contains zero H-bond donors, while the primary amide in the unsubstituted phenyl variant retains one donor but with a different steric environment [2]. A single donor is known to be optimal for balancing CNS penetration (low desolvation penalty) with the ability to form key anchoring hydrogen bonds in target binding sites, whereas zero-donor congeners exhibit reduced selectivity for amide-recognition pockets and increased promiscuity toward aminergic GPCRs [3].

Hydrogen bonding Off-target liability CNS selectivity

Rotatable Bond Count of 6 Provides a Favorable Conformational Entropy Profile for Target Docking

The target compound has 6 rotatable bonds, as computed by Cactvs [1]. This is identical to the N-mesityl analog but one fewer than the N-(4-fluorophenyl)-N-methyl variant (7 rotatable bonds due to the additional N-methyl group) [2]. In lead optimization, each rotatable bond adds approximately 0.5–1.0 kcal/mol of conformational entropy penalty upon binding; thus, the target compound may exhibit a modest binding affinity advantage (estimated ΔΔG ≈ 0.5–1.0 kcal/mol) over the 7-rotatable-bond congener purely on entropic grounds, assuming similar enthalpic contributions [3].

Conformational flexibility Rotatable bonds Molecular docking

Targeted Application Scenarios for N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide


Lead Series SAR Exploration Around CNS-Penetrant Anti-Inflammatory Candidates

The compound's computed XLogP3-AA of 4.3 positions it suitably within the CNS MPO window for brain exposure [1]. Medicinal chemistry teams pursuing oral, brain-penetrant anti-inflammatory agents based on the pyrazinyl-piperazine scaffold can use this compound as a halogen-based comparator to systematically evaluate the impact of ortho-bromine on in vivo efficacy, unbound brain-to-plasma ratio (Kp,uu), and CYP450-mediated metabolism relative to the corresponding fluoro and chloro congeners [2].

Computational Chemistry and Structure-Based Drug Design Model Building

With 6 rotatable bonds, a single H-bond donor, and a bromine atom amenable to X-ray anomalous scattering phasing, this compound is an ideal candidate for co-crystallography experiments [1]. Procurement for structural biology groups enables the generation of high-resolution ligand–target complexes that reveal how the ortho-bromophenyl moiety engages halogen-bonding pockets—information that is directly transferrable to the structure-based optimization of other halogen-substituted series members [2].

Selectivity Profiling Against Aminergic GPCR Panels

The phenylpiperazine substructure is a known pharmacophore for serotonin and dopamine receptors [1]. The 2-bromophenyl compound's single H-bond donor and moderate lipophilicity are expected to reduce affinity for the 5-HT2B receptor (associated with valvulopathy risk) compared to more basic or more lipophilic analogs [2]. Screening this compound against a broad GPCR panel allows safety pharmacologists to quantify the selectivity window that the 2-bromophenyl motif affords relative to its N-alkyl and para-halo counterparts [3].

Quote Request

Request a Quote for N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.